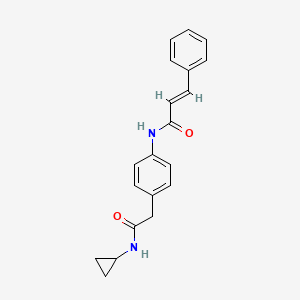

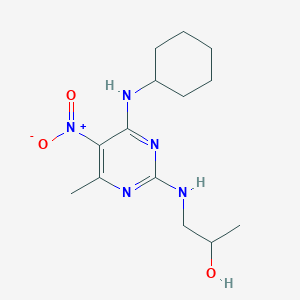

![molecular formula C16H16F2N2O4S2 B3012135 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide CAS No. 941945-64-8](/img/structure/B3012135.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases and cyclooxygenases, and for their anticancer properties . These compounds are characterized by a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups to enhance their biological activity and selectivity.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring to achieve the desired biological activity. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the addition of dimethoxy and amino groups to the phenyl ring . Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors included the introduction of a fluorine atom to increase selectivity . The synthesis of new dibenzenesulfonamides with anticancer effects involved a five-step process, confirming the structures with NMR and HRMS spectra .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their binding affinity and selectivity towards target enzymes. For instance, the introduction of fluorine atoms in the structure of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides significantly increased their binding potency towards carbonic anhydrase isozymes . The crystal structures of these compounds complexed with carbonic anhydrases provided insights into their high affinity and selectivity .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions to form new compounds with potential biological activities. For example, the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives produced a range of products, including those with eliminated side chains . The study of the types of intermolecular self-associates formed via hydrogen bonding in both crystal and solution phases of N,N-(2,3-dimethylbut-2-ene-1,4-diyl)dibenzenesulfonamide and its analogs revealed the importance of hydrogen bonding in the stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as their spectroscopic characteristics and hyperpolarizability, can be analyzed using various techniques like FTIR, FT-Raman, UV, and NMR spectroscopy. Density functional theory (DFT) calculations can provide theoretical insights into the vibrational frequencies, geometric parameters, and stability of the molecules . The study of the thermodynamic properties at different temperatures can also provide valuable information about the behavior of these compounds under various conditions .

Scientific Research Applications

Structure-Activity Relationship Studies

Research on sulfonamide analogs, including compounds with similar structures to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide, has explored their potential as therapeutic agents. For instance, a study on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs highlighted their role in inhibiting the hypoxia inducible factor-1 (HIF-1) pathway, which is pivotal in cancer progression. The investigation into structure-activity relationships aimed to optimize these compounds for better pharmacological properties and effectiveness against cancer (Mun et al., 2012).

Novel Synthesis Methods

The development of new synthetic methods for sulfonamide compounds, which include structures akin to this compound, is an active area of research. One such example is the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide, demonstrating a benign approach for the synthesis of various benzonitriles. This method showcases the versatility and potential applications of sulfonamides in pharmaceutical intermediate synthesis (Anbarasan et al., 2011).

Anticancer Activities

The anticancer potential of sulfonamide derivatives, similar to the compound , has been studied extensively. For example, KCN1, a sulfonamide compound, was evaluated for its anti-pancreatic cancer activities both in vitro and in vivo. The study revealed that KCN1 effectively inhibited cell growth and induced cell cycle arrest in pancreatic cancer cells, demonstrating significant therapeutic potential against this malignancy (Wang et al., 2012).

properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O4S2/c17-12-3-8-16(15(18)11-12)26(23,24)19-13-4-6-14(7-5-13)20-9-1-2-10-25(20,21)22/h3-8,11,19H,1-2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMQILPOLLEHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

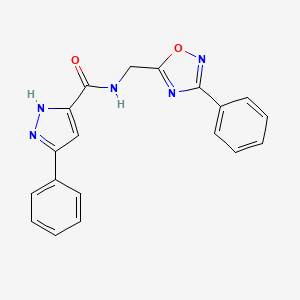

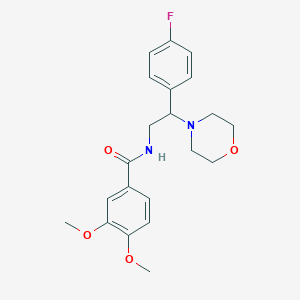

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)

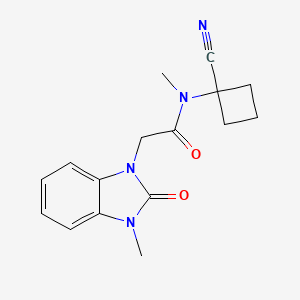

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)

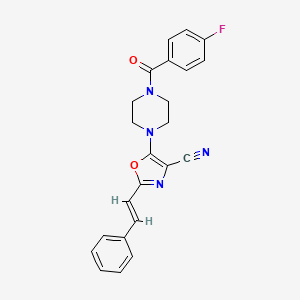

![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)